molecular formula C12H17NO3 B091961 Methyl 2-[2-(dimethylamino)ethoxy]benzoate CAS No. 18167-29-8

Methyl 2-[2-(dimethylamino)ethoxy]benzoate

Cat. No. B091961
Key on ui cas rn: 18167-29-8
M. Wt: 223.27 g/mol
InChI Key: YYHIRPUVYUUCTJ-UHFFFAOYSA-N
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Patent
US06277872B1

Procedure details

4.4 g of methyl 2-[2-(N,N-dimethylamino)ethyl]oxy-benzoate are heated in the microwave for 15 minutes at 300 W with 30 ml of 5N hydrochloric acid. The mixture is extracted with ethyl acetate, the aqueous phase is concentrated by evaporation and recrystallised from acetonitrile/ether. Yield: 4.2 g (86% of theory).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][O:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11]C)=[O:10])[CH3:3]>Cl>[CH3:3][N:2]([CH2:4][CH2:5][O:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([OH:11])=[O:10])[CH3:1]

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
CN(C)CCOC1=C(C(=O)OC)C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
recrystallised from acetonitrile/ether

Outcomes

Product
Name
Type
Smiles
CN(C)CCOC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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